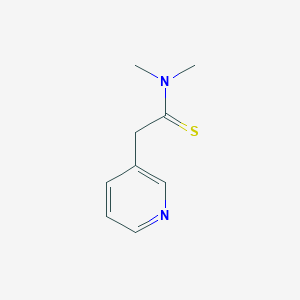
N,N-dimethyl-2-pyridin-3-ylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is an organic compound with the molecular formula C9H12N2S It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a pyridin-3-yl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylthioformamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can yield corresponding amines or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(pyridin-2-yl)ethanethioamide
- N,N-dimethyl-2-(pyridin-4-yl)ethanethioamide
- N,N-dimethyl-2-(quinolin-3-yl)ethanethioamide
Uniqueness
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .
Properties
CAS No. |
121611-15-2 |
|---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyridin-3-ylethanethioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
HMEDPRHRGVQMGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
Canonical SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















